molecular formula C23H21ClN2O3 B1425901 2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide CAS No. 1374509-64-4

2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide

Cat. No.: B1425901
CAS No.: 1374509-64-4
M. Wt: 408.9 g/mol
InChI Key: AWUBWQUOONPYFZ-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide is a chemical compound with the CAS Number: 1374509-64-4 . It has a molecular weight of 408.88 and its IUPAC name is 2-chloro-N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H21ClN2O3/c1-16-14-20 (26 (22 (27)15-24)17-8-3-2-4-9-17)18-10-5-6-11-19 (18)25 (16)23 (28)21-12-7-13-29-21/h2-13,16,20H,14-15H2,1H3 . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Synthesis and Chemical Transformations

The compound of interest, due to its structural complexity and potential for diverse biological activity, has been the focus of synthetic chemistry research. For example, the synthesis and chemistry of related tetrahydroquinoline derivatives have been explored for their potential to undergo various chemical transformations, leading to substances with potential pharmacological applications (Podesva, Vagi, & Solomon, 1968). These synthetic pathways often involve reactions with dichloroacetamido precursors and aqueous ammonia, showcasing the versatility of tetrahydroquinoline scaffolds in medicinal chemistry.

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, structurally similar to the compound , demonstrated significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis. This compound's therapeutic efficacy highlights the potential of tetrahydroquinoline derivatives in treating viral diseases through mechanisms that might include inhibiting viral replication and preventing cell death in infected tissues (Ghosh et al., 2008).

Antituberculosis Activity

Derivatives of tetrahydroquinoline, featuring modifications at the furoyl and phenylacetamide positions, have been synthesized and evaluated for their in vitro anti-tuberculosis activity. These compounds, through one-pot synthesis methods, exhibit promising biological activities against tuberculosis, emphasizing the potential use of tetrahydroquinoline derivatives in developing new antituberculosis therapies (Bai et al., 2011).

Safety and Hazards

This compound is classified as an irritant . It’s important to handle it with care to avoid skin and eye contact. In case of accidental exposure, it’s recommended to rinse the affected area thoroughly with water .

Properties

IUPAC Name

2-chloro-N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3/c1-16-14-20(26(22(27)15-24)17-8-3-2-4-9-17)18-10-5-6-11-19(18)25(16)23(28)21-12-7-13-29-21/h2-13,16,20H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUBWQUOONPYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)N(C4=CC=CC=C4)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001116212
Record name Acetamide, 2-chloro-N-[1-(2-furanylcarbonyl)-1,2,3,4-tetrahydro-2-methyl-4-quinolinyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374509-64-4
Record name Acetamide, 2-chloro-N-[1-(2-furanylcarbonyl)-1,2,3,4-tetrahydro-2-methyl-4-quinolinyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374509-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[1-(2-furanylcarbonyl)-1,2,3,4-tetrahydro-2-methyl-4-quinolinyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide
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2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide
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2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide

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